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Compound of Interest

Compound Name: 2-(4-Chlorobutyl)-1,3-dioxolane

Cat. No.: B038741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(4-Chlorobutyl)-1,3-dioxolane, with CAS number 118336-86-0, is a heterocyclic organic

compound. It serves as a key synthetic intermediate, primarily functioning as a protected form

of 5-chlorovaleraldehyde. The dioxolane group acts as a protecting group for the aldehyde

functionality, allowing for selective reactions at other positions of the molecule. This technical

guide provides a comprehensive overview of its chemical properties, detailed experimental

protocols for its synthesis and subsequent use, and its role in the construction of complex

supramolecular structures.

Chemical and Physical Properties
The fundamental properties of 2-(4-Chlorobutyl)-1,3-dioxolane are summarized below. This

data is essential for handling, reaction setup, and purification.

Table 1: Physicochemical Properties of 2-(4-Chlorobutyl)-1,3-dioxolane
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Property Value Reference(s)

CAS Number 118336-86-0 [1]

Molecular Formula C₇H₁₃ClO₂ [1]

Molecular Weight 164.63 g/mol [1]

Appearance Colorless to light yellow liquid

Boiling Point 56-58 °C at 0.1 mmHg [1]

Density 1.109 g/mL at 20 °C [1]

Refractive Index (n20/D) 1.457 [1]

Flash Point 85.0 °C (185.0 °F) - closed cup [1]

Solubility
Soluble in common organic

solvents.

Purity ≥97.0% (GC) [1]

Table 2: Chemical Identifiers

Identifier Value Reference(s)

Synonym(s)
5-Chloro-n-valeraldehyde

ethylene acetal
[1]

InChI
InChI=1S/C7H13ClO2/c8-4-2-

1-3-7-9-5-6-10-7/h7H,1-6H2
[1]

InChI Key
GFTDGDAKGDUYGO-

UHFFFAOYSA-N
[1]

SMILES ClCCCCC1OCCO1 [1]

MDL Number MFCD00043136 [1]
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2-(4-Chlorobutyl)-1,3-dioxolane is synthesized via the acid-catalyzed acetalization of 5-

chlorovaleraldehyde with ethylene glycol. This reaction protects the aldehyde group, enabling

subsequent chemical transformations.

Synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane
This protocol is based on standard acid-catalyzed acetalization procedures for aliphatic

aldehydes.[2][3] The primary reactant, 5-chlorovaleraldehyde, is a colorless liquid with a boiling

point of 172 °C.[1]

Experimental Protocol:

Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a

condenser, and a magnetic stirrer, add 5-chlorovaleraldehyde (120.58 g/mol , 1.0 eq),

ethylene glycol (62.07 g/mol , 1.2 eq), and toluene (250 mL).

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (172.20 g/mol ,

0.01 eq).

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be

collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the reaction progress

by observing the amount of water collected. The reaction is typically complete when the

theoretical amount of water has been collected (1.0 eq).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the

organic layer with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the

acid catalyst, followed by a wash with brine (1 x 100 mL).

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate the solvent under reduced pressure using a rotary evaporator. The crude

product is then purified by vacuum distillation (56-58 °C at 0.1 mmHg) to yield pure 2-(4-
chlorobutyl)-1,3-dioxolane as a colorless liquid.[1]
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2-(4-Chlorobutyl)-1,3-dioxolane
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Caption: Synthesis workflow for 2-(4-Chlorobutyl)-1,3-dioxolane.

Application in Supramolecular Chemistry: Synthesis of
C-chlorobutylpyrogallol[4]arene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b038741?utm_src=pdf-body-img
https://www.benchchem.com/product/b038741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A primary application of 2-(4-chlorobutyl)-1,3-dioxolane is in the synthesis of functionalized

calixarenes, such as C-chlorobutylpyrogallol[4]arene.[5] In this reaction, the dioxolane serves

as a precursor to 5-chlorovaleraldehyde, which undergoes an acid-catalyzed

cyclocondensation with pyrogallol.

Experimental Protocol:

Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve pyrogallol (126.11 g/mol ,

4.0 eq) and 2-(4-chlorobutyl)-1,3-dioxolane (1.0 eq) in ethanol.

Catalyst Addition: Add concentrated hydrochloric acid (HCl) as the catalyst. The acid serves

to both deprotect the aldehyde (hydrolyze the acetal) and catalyze the subsequent

cyclization reaction.

Reaction Execution: Heat the mixture to reflux and maintain for 24-48 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

Product Isolation: Upon completion, cool the reaction mixture. The solid product, C-

chlorobutylpyrogallol[4]arene, will precipitate out of the solution.

Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold

ethanol to remove unreacted starting materials and soluble oligomers. The product can be

further purified by recrystallization from a suitable solvent system like acetonitrile.
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Caption: Reaction pathway for C-chlorobutylpyrogallol[4]arene synthesis.

Safety and Handling
2-(4-Chlorobutyl)-1,3-dioxolane is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).

[1]

Hazard Statements: H301 (Toxic if swallowed).

Precautionary Statements:

P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

P405: Store locked up.

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE): Use of chemical safety goggles, gloves, and a lab

coat is mandatory. All handling should be performed in a well-ventilated fume hood.

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion
2-(4-Chlorobutyl)-1,3-dioxolane is a valuable intermediate for organic synthesis, particularly

in the field of supramolecular chemistry. Its role as a protected aldehyde allows for the

construction of complex macrocycles like functionalized pyrogallol[4]arenes. The experimental

protocols provided herein offer a practical guide for its synthesis and application. Adherence to

strict safety protocols is essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 2-(4-Chlorobutyl)-1,3-dioxolane (CAS:
118336-86-0)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b038741#2-4-chlorobutyl-1-3-dioxolane-cas-number-
118336-86-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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